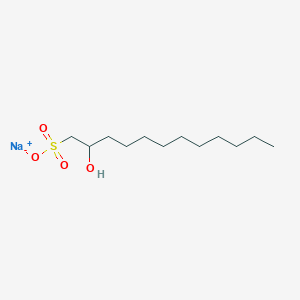![molecular formula C10H10N2O B097033 2,6-Diméthyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-28-0](/img/structure/B97033.png)
2,6-Diméthyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. These compounds are of interest due to their potential biological activities and their presence in various pharmaceuticals. The pyrimidine moiety is a common structure found in several important biomolecules, including DNA and RNA, where it is part of the nucleotide bases cytosine, thymine, and uracil .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, can be achieved through a one-pot reaction involving 6-[(dimethylamino)methylene]aminouracil with heterocumulenes such as aryl isocyanates and isothiocyanates. This process results in the formation of novel pyrimido[4,5-d]pyrimidines after the elimination of dimethylamine and tautomerisation under thermal conditions .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been determined through X-ray diffraction studies. These molecules exhibit a planar pyrido-pyrimidine moiety with slight dihedral angles, indicating a degree of rigidity in the molecular structure. The crystal structure is further stabilized by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The Vilsmeier-Haack formylation reaction can be used to synthesize 2-substituted 3-formyl-4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction is successful with 4H-pyrido[1,2-a]pyrimidin-4-ones that have an electron-releasing substituent in the 2-position, which is essential for the reaction to proceed. The products of this reaction are characterized by various spectroscopic methods, including UV, IR, and 1H NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-one derivatives can be influenced by their tautomeric forms. For instance, 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one can exist in different tautomeric forms, which affect their hydrogen-bonding interactions and, consequently, their crystal structures. These tautomeric preferences are important for understanding the compound's behavior in different environments .
Applications De Recherche Scientifique
Recherche chimique
“2,6-Diméthyl-4H-pyrido[1,2-a]pyrimidin-4-one” est un composé chimique avec la formule linéaire C10H10N2O . Il est utilisé dans diverses applications de recherche chimique en raison de sa structure et de ses propriétés uniques .
Synthèse de dérivés orchestrés de manière diverse
Une chalcogénation C-3 sans métal rapide de la 4H-pyrido[1,2-a]pyrimidin-4-one a été conçue pour synthétiser des dérivés 3-ArS/ArSe orchestrés de manière diverse . Cette réaction opérationnellement simple se déroule dans des conditions de réaction douces, peut être exécutée à l'échelle du gramme et met également en évidence une large tolérance aux groupes fonctionnels .
Recherche biologique
La famille des 4H-pyrido[1,2-a]pyrimidin-4-one, qui comprend “this compound”, présente des activités biologiques polyvalentes . Celles-ci incluent l'antagonisme du CXCR3, l'inhibition du HLE, l'inhibition spécifique de la pompe d'efflux MexAB-OprM, les antagonistes puissants du 5-HT6 et l'inhibition de l'acétylcholinestérase .
Applications pharmaceutiques
En raison de ses activités biologiques, “this compound” a des applications potentielles dans l'industrie pharmaceutique . Par exemple, il peut être utilisé dans le développement de médicaments pour traiter les maladies liées aux activités biologiques qu'il présente .
Applications en science des matériaux
Les espèces organosulfurées et leurs dérivés, qui peuvent être synthétisés à partir de “this compound”, ont acquis une position de premier plan dans la synthèse organique contemporaine
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQKNTNJVQSGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344857 | |
| Record name | 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16867-28-0 | |
| Record name | 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenobarbital and 3-methylcholanthrene treatment differentially affect the metabolism of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one in rat liver?
A: The research paper by [] investigates the metabolism of 3-ethyl-2,6-dimethyl-4H-pyrido(1,2-alpha)pyrimidin-4-one (a derivative of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) in rat liver. It demonstrates that pretreatment with phenobarbital (PB) and 3-methylcholanthrene (MC), both known inducers of specific cytochrome P450 enzymes, leads to distinct metabolic profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















